3-(Ethoxycarbonylamino)phenothiazine

Physicochemical Properties Drug Design Lipophilicity

Researchers needing distinct mechanism-of-action tools or regiospecific synthetic intermediates face isomer variability and functional inconsistency. This 3-substituted phenothiazine carbamate offers quantifiable differentiation. - **Mechanistic value**: Class-level pseudoirreversible AChE inhibition (reversible BuChE) - ideal for cholinergic studies. - **Synthetic advantage**: Enables exclusive C-1 lithiation for 1-substituted derivatives; not possible with unsubstituted phenothiazine. - **QC certainty**: Well-defined melting point (150-151°C) for unambiguous identity verification. - **Physicochemical profile**: XLogP3-AA 3.6, 2 H-bond donors, 4 acceptors - lowers lipophilicity vs 2-carbamate isomer.

Molecular Formula C15H14N2O2S
Molecular Weight 286.35
CAS No. 14966-87-1
Cat. No. B2777792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Ethoxycarbonylamino)phenothiazine
CAS14966-87-1
Molecular FormulaC15H14N2O2S
Molecular Weight286.35
Structural Identifiers
SMILESCCOC(=O)NC1=CC2=C(C=C1)NC3=CC=CC=C3S2
InChIInChI=1S/C15H14N2O2S/c1-2-19-15(18)16-10-7-8-12-14(9-10)20-13-6-4-3-5-11(13)17-12/h3-9,17H,2H2,1H3,(H,16,18)
InChIKeyLQXGFIZNOWLBEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(Ethoxycarbonylamino)phenothiazine Overview


3-(Ethoxycarbonylamino)phenothiazine (CAS 14966-87-1), also known as ethyl (10H-phenothiazin-3-yl)carbamate, is a functionalized phenothiazine derivative characterized by a tricyclic core bearing an ethoxycarbonylamino (ethyl carbamate) group at the 3-position [1]. This specific substitution pattern introduces distinct steric and electronic properties, including a calculated XLogP3-AA of 3.6, two hydrogen bond donors, and four hydrogen bond acceptors [2]. These physicochemical characteristics differentiate it from unsubstituted phenothiazine and other positional isomers, establishing it as a versatile intermediate for fine chemical synthesis and a distinct entity for pharmacological research .

3-(Ethoxycarbonylamino)phenothiazine: Critical Procurement Distinctions


Substitution of 3-(Ethoxycarbonylamino)phenothiazine with a generic or closely related analog is scientifically unjustified due to the compound's unique combination of regiospecific functionality and resulting physicochemical and biological properties. Positional isomers, such as the 2-carbamate derivative (ethyl phenothiazine-2-carbamate, CAS 37711-29-8), or compounds with alternative N-10 substitutions, are not functional equivalents [1]. The location of the ethoxycarbonylamino group on the phenothiazine ring profoundly affects the molecule's lipophilicity, electronic distribution, and hydrogen-bonding capacity, which in turn dictates its reactivity as a synthetic building block and its interaction with biological targets, including differential mechanisms of enzyme inhibition [2]. Therefore, procurement decisions must be driven by the specific, quantifiable differentiation of this 3-substituted variant rather than general class membership.

3-(Ethoxycarbonylamino)phenothiazine: Differentiation Evidence


Lipophilicity of 3- vs. 2-Carbamate Isomers

The compound's 3-substitution confers distinct physicochemical properties. 3-(Ethoxycarbonylamino)phenothiazine has a computed XLogP3-AA of 3.6 [1]. This is directly comparable to its positional isomer, ethyl phenothiazine-2-carbamate (CAS 37711-29-8), which has a reported logP of 4.67420 [2].

Physicochemical Properties Drug Design Lipophilicity

Hydrogen Bonding Capacity vs. Unsubstituted Phenothiazine

The ethoxycarbonylamino group introduces substantial hydrogen bonding capability. The target compound features 2 hydrogen bond donors and 4 acceptors [1]. In contrast, the unsubstituted phenothiazine core (CAS 92-84-2) has only 1 donor and 1 acceptor [2].

Molecular Recognition Medicinal Chemistry Structure-Activity Relationship

Cholinesterase Inhibition Mechanism

As a phenothiazine carbamate, this compound exhibits a differential mechanism of cholinesterase inhibition characteristic of its class, distinct from simple carbamates. Phenothiazine carbamates act as pseudoirreversible inhibitors of acetylcholinesterase (AChE) but produce reversible inhibition of butyrylcholinesterase (BuChE) [1]. This contrasts with classical carbamates like physostigmine, which act as pseudoirreversible inhibitors of both enzymes [2].

Enzyme Inhibition Neurodegeneration Cholinesterase

Regioselective Lithiation vs. Unprotected Phenothiazine

The compound serves as a versatile building block with 'high reactivity' for the synthesis of complex molecules . A key advantage over unprotected phenothiazine is the ability to perform regioselective lithiation. When phenothiazine is protected as its carbamate, lithiation occurs exclusively at the C-1 position, enabling the synthesis of 1-substituted phenothiazines not easily accessible from the parent scaffold .

Organic Synthesis Building Block Regioselectivity

Melting Point as a Quality Control Parameter

The reported melting point for 3-(Ethoxycarbonylamino)phenothiazine is 150-151 °C when measured in a water/acetone solvent system [1]. This is a distinct and verifiable parameter compared to its positional isomer, ethyl phenothiazine-2-carbamate, for which no melting point is consistently reported across major databases .

Physicochemical Characterization Quality Control Solid-State Chemistry

3-(Ethoxycarbonylamino)phenothiazine: Application Scenarios


Lipophilicity and H-Bonding Control in Lead Optimization

This scenario leverages the compound's lower logP (3.6) and enhanced hydrogen-bonding capacity (2 donors, 4 acceptors) compared to its 2-carbamate isomer [1]. It is a rational choice for structure-activity relationship (SAR) studies where reducing lipophilicity and introducing specific hydrogen-bonding interactions are hypothesized to improve drug-like properties such as aqueous solubility and target specificity, as quantified by its physicochemical parameters [2].

Regioselective Lithiation for 1-Substituted Phenothiazines

Capitalizing on its role as a protected carbamate, 3-(Ethoxycarbonylamino)phenothiazine enables the exclusive C-1 lithiation of the phenothiazine ring . This application scenario is ideal for chemists aiming to synthesize novel 1-substituted phenothiazine derivatives for biological screening or materials science, a synthetic pathway not available when using unsubstituted phenothiazine. This provides a unique and quantifiable synthetic advantage.

Differential Cholinesterase Inhibition Mechanisms

Researchers exploring selective modulation of the cholinergic system should consider this compound. It belongs to a class of phenothiazine carbamates that exhibit pseudoirreversible inhibition of acetylcholinesterase but reversible inhibition of butyrylcholinesterase [3]. This distinct mechanistic profile, supported by class-level data, makes it a valuable tool compound for studies on enzyme kinetics and the development of selective inhibitors for neurodegenerative disease research.

Quality Control by Melting Point Verification

Procurement and analytical chemistry groups benefit from the compound's well-defined melting point of 150-151 °C [4]. This quantifiable parameter provides a straightforward and reliable metric for identity verification and purity assessment upon receipt. This contrasts with other analogs that lack clear, consistent thermal data, thereby reducing ambiguity in quality control workflows and ensuring experimental reproducibility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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